molecular formula C13H11N3O5 B3839534 N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide

N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B3839534
M. Wt: 289.24 g/mol
InChI Key: NJZWHPATRMRQTH-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and an acetamidophenyl group, which is commonly found in analgesic and antipyretic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide typically involves the following steps:

    Amidation: The reaction of 5-nitrofuran-2-carboxylic acid with 4-acetamidophenylamine under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 5-amino-N-(4-acetamidophenyl)furan-2-carboxamide.

    Substitution: Formation of halogenated derivatives of the acetamidophenyl group.

Scientific Research Applications

N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.

    Medicine: Investigated for its potential analgesic and antipyretic effects, similar to compounds like acetaminophen.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide involves multiple pathways:

    Antimicrobial Activity: The nitrofuran moiety can interfere with bacterial DNA synthesis, leading to cell death.

    Analgesic and Antipyretic Effects: The ac

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c1-8(17)14-9-2-4-10(5-3-9)15-13(18)11-6-7-12(21-11)16(19)20/h2-7H,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZWHPATRMRQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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